(2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate
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Overview
Description
(2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate: is an organic compound characterized by its conjugated diene system and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diene system, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bonds to single bonds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Epoxides: from oxidation.
Alcohols: from reduction.
Nitro derivatives: from nitration.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of polymers and other materials.
Biology:
- Potential applications in the development of bioactive compounds due to its unique structure.
Medicine:
- Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate involves its interaction with various molecular targets depending on the specific application. In chemical reactions, the conjugated diene system can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. The aromatic ring can engage in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
- (2E,4E)-Ethyl 5-(phenyl-sulfon-yl)penta-2,4-dienoate
- (2E,4E)-5-Aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitrile
Uniqueness:
- The presence of the 3-ethylphenyl group distinguishes (2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate from other similar compounds, potentially imparting unique chemical and physical properties.
- Its specific ester functional group and conjugated diene system make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H16O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
methyl (2E,4E)-5-(3-ethylphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H16O2/c1-3-12-8-6-9-13(11-12)7-4-5-10-14(15)16-2/h4-11H,3H2,1-2H3/b7-4+,10-5+ |
InChI Key |
PQPFYOJJZVPEMR-HOZCHFDZSA-N |
Isomeric SMILES |
CCC1=CC(=CC=C1)/C=C/C=C/C(=O)OC |
Canonical SMILES |
CCC1=CC(=CC=C1)C=CC=CC(=O)OC |
Origin of Product |
United States |
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